molecular formula C10H10ClNaO3 B12692419 Sodium clofibrate CAS No. 7314-47-8

Sodium clofibrate

Cat. No.: B12692419
CAS No.: 7314-47-8
M. Wt: 236.63 g/mol
InChI Key: MAUQVQSXTOZPSX-UHFFFAOYSA-M
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Description

Sodium clofibrate is a sodium salt derivative of clofibrate, a fibric acid derivative used primarily to treat hyperlipidemia and hypertriglyceridemia. Clofibrate itself is known for its ability to lower elevated serum lipids by reducing the very low-density lipoprotein fraction rich in triglycerides . This compound, like its parent compound, is used in various therapeutic applications, particularly in the management of lipid disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium clofibrate typically involves the esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with ethanol to form clofibrate. This ester is then reacted with sodium hydroxide to produce this compound . The reaction conditions generally require a controlled environment with specific temperatures and pH levels to ensure the purity and yield of the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and quality. The final product is often subjected to rigorous quality control measures, including chromatographic purity tests and infrared absorption spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Sodium clofibrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium clofibrate has a wide range of scientific research applications:

Mechanism of Action

Sodium clofibrate exerts its effects primarily through the activation of PPARα. This activation leads to an increase in the activity of extrahepatic lipoprotein lipase, which in turn increases lipoprotein triglyceride lipolysis. The degradation of chylomicrons and conversion of very low-density lipoproteins to low-density lipoproteins, and subsequently to high-density lipoproteins, are key steps in this process . Additionally, this compound has been shown to reduce oxidative stress and improve antioxidant status .

Comparison with Similar Compounds

  • Bezafibrate
  • Ciprofibrate
  • Fenofibrate

Comparison: Sodium clofibrate, like other fibrates, acts as a PPARα agonist. it is unique in its specific molecular structure, which includes a chlorophenoxy group. This structural difference can influence its pharmacological potency, selectivity, and metabolic rate . For instance, silafibrate, a siliconized analog of clofibrate, has been shown to have improved anti-inflammatory properties compared to clofibrate .

Properties

CAS No.

7314-47-8

Molecular Formula

C10H10ClNaO3

Molecular Weight

236.63 g/mol

IUPAC Name

sodium;2-(4-chlorophenoxy)-2-methylpropanoate

InChI

InChI=1S/C10H11ClO3.Na/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h3-6H,1-2H3,(H,12,13);/q;+1/p-1

InChI Key

MAUQVQSXTOZPSX-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[Na+]

Origin of Product

United States

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